Phenylglycine chloride

Overview

Description

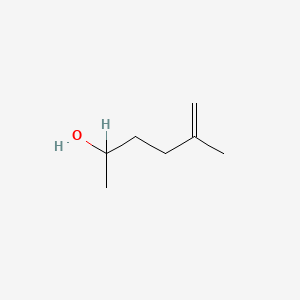

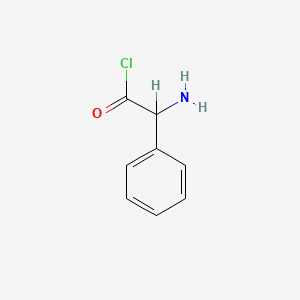

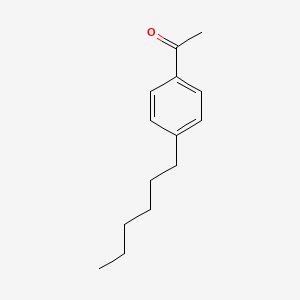

Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .

Synthesis Analysis

Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .Molecular Structure Analysis

The molecular structure of this compound consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .Chemical Reactions Analysis

Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Hypersensitivity and Immunology:

- Phenylglycine acid chloride (PG-AC) can cause respiratory symptoms in industrial workers, mediated by a Type I immediate hypersensitivity reaction involving reaginic antibody (Kammermeyer & Mathews, 1973).

Membrane-based Solvent Extraction:

- A predictive mathematical model simulates the membrane-based solvent extraction of phenylglycine (PhgH) from alkaline solutions, providing insights into the effective extraction and stripping mechanisms involving PhgH (González-Muñoz et al., 2005).

Photoinitiation and Photochemistry:

- N-Phenylglycine acts as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization (Zhang et al., 2018).

Extraction Equilibria and Reactivity:

- The extraction equilibria of α-phenylglycine with tri-n-octylmethylammonium chloride (TOMAC) in alkaline solutions has been studied, providing insights into its reactivity and extraction efficiency (González-Muñoz et al., 2006).

Dental Applications:

- N-phenyglycine forms complexes with iron cations, playing an important role in dental applications, particularly in enhancing adhesion of restorative composites to dentin and enamel (Bowen & Misra, 1986).

Spectroscopic and Structural Studies:

- Studies on potassium dl-phenylglycinate provide valuable structural and spectroscopic data, enhancing our understanding of its applications in medicinal chemistry (Ilczyszyn et al., 2009).

Chemical Synthesis and Applications:

- Phenylglycine undergoes transamination with 2-oxoglutaric acid, showcasing its potential in chemical synthesis and applications in various fields (Kondo et al., 1988).

Pharmaceutical Synthesis:

- The synthesis of phenylglycine-containing peptides, relevant in medicinal chemistry, can be optimized to minimize racemization, highlighting its importance in pharmaceutical applications (Liang et al., 2017).

Advanced Synthesis and Catalysis:

- Phenylglycine's role in the iron(III) chloride-catalyzed synthesis of quinazolinones and benzimidazoles demonstrates its utility in advanced synthesis and catalysis (Kumar et al., 2015).

Extraction and Ultrafiltration Studies:

- Studies on the extraction of α-phenylglycine with TOMAC-impregnated resins provide insights into its extraction efficiency and kinetics, relevant in chemical engineering (Ruiz et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .

- This compound may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Phenylglycine chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the biosynthesis of non-ribosomal peptides, where it is incorporated into peptide chains by non-ribosomal peptide synthetases . These interactions are crucial for the formation of biologically active compounds, including antibiotics and other therapeutic agents.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of metabotropic glutamate receptors, which play a role in neurotransmission and synaptic plasticity . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit the activity of certain GTPases, which are involved in various cellular processes such as cell division and signal transduction . These binding interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatile biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can be toxic, leading to adverse effects such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxymandelate synthase and phenylpyruvate dehydrogenase, which are key players in the biosynthesis of aromatic amino acids and related compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, chloride channels and transporters play a crucial role in the movement of this compound across cellular membranes . These transport mechanisms ensure the proper localization and accumulation of the compound within specific cellular compartments, which is essential for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively.

Properties

IUPAC Name |

2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865976 | |

| Record name | Amino(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-47-2 | |

| Record name | Phenylglycine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)